
RN-1747
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de RN 1747 implica varios pasos clave:
Materiales de partida: La síntesis comienza con cloruro de 4-cloro-2-nitrobencenosulfonilo y bencilpiperazina.
Condiciones de reacción: La reacción típicamente ocurre en presencia de una base como la trietilamina, en condiciones anhidras y a una temperatura controlada para asegurar la formación del producto deseado.
Purificación: El producto bruto se purifica utilizando técnicas como recristalización o cromatografía en columna para obtener RN 1747 con alta pureza
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para RN 1747 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear técnicas de purificación a gran escala para asegurar una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
RN 1747 principalmente experimenta los siguientes tipos de reacciones:
Oxidación: El grupo nitro en RN 1747 puede reducirse a un grupo amino en condiciones apropiadas.
Sustitución: El grupo cloro puede sustituirse con otros nucleófilos, lo que lleva a la formación de varios derivados
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en condiciones básicas para sustituir el grupo cloro
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen derivados de amino y varios compuestos sustituidos, dependiendo de los reactivos utilizados .
Aplicaciones Científicas De Investigación
RN 1747 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como una herramienta para estudiar las propiedades y funciones de los canales TRPV4.
Biología: Ayuda a comprender el papel de TRPV4 en procesos fisiológicos como la osmorregulación, la mecanotrasducción y la sensación de temperatura.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en afecciones como el dolor crónico, las enfermedades cardiovasculares y los trastornos respiratorios.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los canales TRPV4
Mecanismo De Acción
RN 1747 ejerce sus efectos uniéndose al canal TRPV4, lo que lleva a su activación. Esta activación da como resultado la entrada de iones calcio en la célula, lo que desencadena varias vías de señalización descendentes. El sitio de unión específico de RN 1747 en TRPV4 es distinto de otros agonistas conocidos, lo que contribuye a su perfil farmacológico único .
Comparación Con Compuestos Similares
Compuestos Similares
4α-Forbol 12,13-didecanoato (4α-PDD): Otro agonista de TRPV4 con una potencia similar pero diferentes perfiles de selectividad.
GSK1016790A: Un potente agonista de TRPV4 con mayor eficacia en comparación con RN 1747.
Rojo de rutenio: Un antagonista de canal TRP no selectivo que puede inhibir la actividad de TRPV4
Unicidad
RN 1747 es único debido a su activación selectiva de TRPV4 y su capacidad para antagonizar TRPM8 a concentraciones más altas. Esta actividad dual lo convierte en un compuesto valioso para estudiar las complejas interacciones entre diferentes canales TRP .
Actividad Biológica
RN-1747 is a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a significant role in various physiological processes, including nociception, osmoregulation, and mechanosensation. This article provides an in-depth exploration of the biological activity of this compound based on diverse research findings, including data tables and case studies.
Overview of TRPV4 and this compound
TRPV4 is a member of the TRP channel family and is activated by various stimuli such as temperature changes, mechanical stress, and endogenous lipid mediators. This compound has been characterized as a potent TRPV4 agonist with notable selectivity over other TRP channels, including TRPV1, TRPV3, and TRPM8.
Key Characteristics of this compound
Property | Value |
---|---|
Chemical Name | This compound |
Purity | >98% |
Selectivity | Selective TRPV4 agonist |
EC50 Values | 0.77 µM (human), 4.0 µM (mouse), 4.1 µM (rat) |
TRPM8 Antagonist IC50 | 4.0 µM |
This compound activates TRPV4 channels leading to an influx of calcium ions () into cells. This activation can modulate various cellular functions, including inflammation and pain perception. Research indicates that this compound can enhance intracellular calcium levels significantly when administered to different cell types.
Study on Pain Modulation
A study investigated the effects of this compound on pain modulation in animal models. The results demonstrated that administration of this compound resulted in a significant increase in pain thresholds in response to noxious stimuli:
- Experimental Setup : Mice were administered this compound at varying doses.
- Findings :
- At doses of 1 µM and 10 µM, there was a marked increase in pain threshold compared to control.
- The effect was dose-dependent with statistical significance (p < 0.05).
TRPV4 Activation in Inflammatory Conditions
Another study focused on the role of this compound in inflammatory conditions using a knee joint inflammation model:
- Methodology : this compound was injected intra-articularly.
- Results :
- Enhanced responsiveness of C-fibers to mechanical stimuli was observed.
- The inflammatory response was modulated, indicating potential therapeutic applications for conditions like osteoarthritis.
Comparative Analysis with Other Compounds
This compound's biological activity can be compared with other known TRPV4 modulators such as GSK1016790A (agonist) and RN-1734 (antagonist).
Compound | Type | Effect on TRPV4 |
---|---|---|
This compound | Agonist | Activates TRPV4 |
GSK1016790A | Agonist | Activates TRPV4 |
RN-1734 | Antagonist | Inhibits TRPV4 |
Q & A
Basic Research Questions
Q. What are the key pharmacological properties of RN-1747, and how do they inform experimental design?
this compound is a dual-acting compound: a selective agonist of TRPV4 (EC50 values: 0.77 μM for hTRPV4, 4.0 μM for mTRPV4, and 4.1 μM for rTRPV4) and an antagonist of TRPM8 (IC50 = 4.0 μM) . To design experiments, researchers should:
- Use calcium imaging or patch-clamp electrophysiology to quantify TRPV4 activation and TRPM8 inhibition.
- Optimize concentrations based on species-specific EC50/IC50 values (e.g., 0.77 μM for human TRPV4 studies).
- Include controls with selective TRPV4 antagonists (e.g., HC-067047) and TRPM8 agonists (e.g., menthol) to validate target specificity .
Q. How can researchers validate this compound’s specificity for TRPV4 in complex biological systems?
- Perform knockdown/knockout experiments in cell lines or animal models to confirm TRPV4-dependent effects .
- Use TRPM8-specific agonists (e.g., icilin) to isolate this compound’s antagonistic activity and rule off-target effects .
- Combine this compound with pharmacological inhibitors of related ion channels (e.g., TRPA1 or TRPV1) to assess cross-reactivity .
Q. What experimental models are optimal for studying this compound’s role in mechanotransduction or inflammation?
- In vitro : Use primary sensory neurons or TRPV4-transfected HEK293 cells to measure calcium influx under mechanical stress .
- In vivo : Employ inflammatory pain models (e.g., CFA-induced arthritis) in rodents, with intra-articular this compound administration to assess nociceptive fiber responses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s functional outcomes across studies?
- Case Example : this compound reduced noxious rotation responses in knee joint C-fibers, unlike other TRPV4 agonists (4αPDD, GSK 1016790A) .
- Methodology :
- Compare this compound’s off-target effects (e.g., TRPM8 antagonism) in parallel assays .
- Use mutant TRPV4 constructs (e.g., S824A mutation) to isolate structural determinants of agonist efficacy .
Q. What structural insights guide the rational design of this compound analogs with improved selectivity?
- The cryo-EM structure of this compound bound to mTRPV4 (PDB: 8JKM) reveals interactions with transmembrane helices S5-S6 and the pore loop .
- Approach :
- Perform molecular dynamics simulations to map ligand-channel binding stability.
- Synthesize analogs with modifications to the sulfonamide or chlorophenyl groups to enhance TRPV4 affinity .
Q. How does this compound’s dual activity (TRPV4 agonist/TRPM8 antagonist) complicate mechanistic studies in polymodal nociceptors?
- Strategy :
- Use TRPM8-knockout models to isolate TRPV4-specific effects in sensory neurons .
- Apply sequential pharmacological blockade: first inhibit TRPM8 with this compound, then activate TRPV4 with a non-overlapping agonist (e.g., GSK1016790A) .
Q. What methodological considerations apply to cross-species comparisons of this compound’s TRPV4 activation?
- Note species-specific EC50 differences: hTRPV4 (0.77 μM) vs. rodent isoforms (4.0–4.1 μM) .
- Use heterologous expression systems (e.g., Xenopus oocytes) to directly compare human and rodent TRPV4 responses under identical experimental conditions .
Q. How can researchers address discrepancies in this compound’s efficacy in wild-type vs. disease-state models?
- Example : Inflamed tissues may upregulate TRPV4 expression or modify lipid bilayer properties, altering this compound’s potency .
- Approach :
Propiedades
IUPAC Name |
1-benzyl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-6-7-17(16(12-15)21(22)23)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVYSJQUMALEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408000 | |
Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024448-59-6 | |
Record name | 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.